molecular formula C21H18ClN5OS B2504868 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide CAS No. 896309-62-9

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide

Cat. No. B2504868
CAS RN: 896309-62-9
M. Wt: 423.92
InChI Key: FYGYKCPCLPAKEX-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide is a synthetic molecule that has been the subject of various studies due to its potential pharmacological properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with related structures and potential biological activities.

Synthesis Analysis

The synthesis of related compounds often begins with a precursor that undergoes a series of chemical transformations. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved the esterification of 4-chlorophenoxyacetic acid, followed by treatment with hydrazine hydrate and carbon disulfide, and finally substitution at the thiol position with electrophiles . This multi-step synthesis is indicative of the complexity involved in creating such molecules, which may also apply to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques and computational methods. For example, the vibrational spectral analysis of a pyrimidine derivative was carried out using FT-IR and FT-Raman spectroscopy, and the equilibrium geometry and vibrational wave numbers were computed using density functional theory . Such analyses are crucial for understanding the molecular conformation and electronic properties of the compound, which can influence its biological activity.

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from molecular docking studies and analyses of their electronic properties. For instance, molecular docking results suggest that certain pyrimidine derivatives might exhibit inhibitory activity against specific proteins, indicating potential as chemotherapeutic agents . Similarly, the reactivity of the oxadiazole derivatives was explored through their antibacterial potential and enzyme inhibition capabilities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The polarity and preferred conformations of acetamide derivatives have been studied using dipole moment measurements and quantum chemical calculations . Additionally, the vibrational spectroscopic signatures and the effect of rehybridization and hyperconjugation on the stability of the molecules have been investigated . These properties are essential for understanding how the compound interacts with biological systems and its pharmacokinetic profile.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis and Antiexudative Activity

    Research has highlighted the synthesis of pyrolin derivatives, including structures akin to the query compound, demonstrating significant antiexudative properties. These compounds have been synthesized in efforts to create more effective and less toxic pharmaceuticals. Notably, some synthesized derivatives exceeded the anti-exudative activity of reference drugs in experiments conducted on rats, suggesting their potential as innovative anti-inflammatory agents (Chalenko et al., 2019).

  • Antimicrobial and Surface Activity

    Derivatives incorporating the 1,2,4-triazole ring, akin to the structure of interest, have been explored for their antimicrobial properties. These compounds have shown efficacy against various microbial strains, indicating their utility in developing new antimicrobial agents (El-Sayed, 2006).

Anticancer Activity

  • Antitumor Activity: Research into asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, including moieties similar to the target compound, has uncovered promising in vitro antitumor activity. These studies emphasize the potential of such compounds in cancer therapy, highlighting their ability to inhibit cancer cell lines effectively (Guo-qiang Hu et al., 2008).

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c1-25(18-7-3-2-4-8-18)19(28)15-29-21-24-23-20(16-9-11-17(22)12-10-16)27(21)26-13-5-6-14-26/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGYKCPCLPAKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide

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